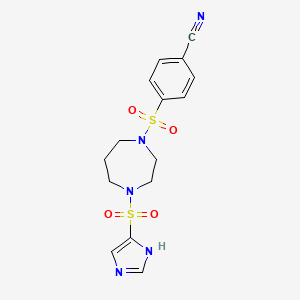

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S2/c16-10-13-2-4-14(5-3-13)25(21,22)19-6-1-7-20(9-8-19)26(23,24)15-11-17-12-18-15/h2-5,11-12H,1,6-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBMFHUVMROAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the imidazole and diazepane intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The diazepane ring is then introduced through a sulfonylation reaction, followed by the attachment of the benzonitrile group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Imidazolones and other oxidized derivatives.

Reduction: Primary amines and reduced sulfonyl derivatives.

Substitution: Various substituted imidazole and diazepane derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 398.5 g/mol. The structure includes sulfonyl groups, which enhance chemical reactivity and biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzamides have been studied for their ability to inhibit specific kinases involved in cancer progression. A study highlighted the efficacy of certain benzamide derivatives in inhibiting RET kinase activity, which is crucial in various cancers, suggesting that the compound may also possess similar inhibitory effects .

Neuroprotective Effects

Compounds containing imidazole and diazepane structures have been investigated for neuroprotective activities against neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Research has shown that targeting specific pathways involved in neuronal death can lead to improved outcomes in neuroprotection . The sulfonyl group may enhance the compound's ability to cross the blood-brain barrier, increasing its therapeutic potential.

Antimicrobial Properties

Preliminary studies suggest that compounds with imidazole rings exhibit antimicrobial activities against various pathogens. The presence of sulfonyl groups may further enhance these properties, making it a candidate for developing new antimicrobial agents .

Case Study 1: RET Kinase Inhibition

A series of novel compounds derived from benzamides were synthesized and evaluated for their RET kinase inhibitory activity. Among these, one compound demonstrated significant inhibition at both molecular and cellular levels, leading to reduced cell proliferation in RET-driven cancers. This study underscores the potential of structurally related compounds like 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile as effective therapeutic agents .

Case Study 2: Neuroprotective Screening

In a high-throughput screening of over 9,600 small molecules aimed at identifying neuroprotective agents against ALS, several compounds showed promise in downregulating harmful proteins associated with disease progression. Compounds similar to the target molecule were identified as potential leads for further development .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound A | RET Kinase Inhibitor | 50 | |

| Compound B | Neuroprotective | 30 | |

| Compound C | Antimicrobial | 100 |

Wirkmechanismus

The mechanism of action of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the diazepane ring may interact with protein targets, altering their function. The sulfonyl groups can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile with two compounds sharing partial structural motifs: TAK-652 (a CXCR4 antagonist) and N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (a bipyridine derivative).

Structural and Functional Comparison

Hypothetical Advantages of the Target Compound

- The dual sulfonyl groups may enhance solubility compared to TAK-652’s lipophilic aryl-ether chains.

- The nitrile group offers a site for further chemical modifications, such as bioisosteric replacement (e.g., with carboxylic acids).

Biologische Aktivität

The compound 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile , also known by its CAS number 1903246-80-9, is a complex organic molecule featuring multiple functional groups. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 395.46 g/mol. The structure includes an imidazole ring, a diazepane ring, sulfonyl groups, and a benzonitrile moiety. These features contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl groups enhance the compound's solubility and facilitate hydrogen bonding with target proteins. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.

In Vitro Studies

Recent studies have focused on the compound's potential as a therapeutic agent:

| Study | Findings |

|---|---|

| Varadaraju et al. (2013) | Investigated piperazine derivatives similar to the compound, showing inhibition of human acetylcholinesterase (AChE), which is crucial for neurotransmission. The study highlighted the importance of structural features in determining biological activity. |

| PMC10653066 (2023) | Explored related sulfonamide compounds as inhibitors against viral pathogens, demonstrating that structural modifications can enhance antiviral efficacy. |

In Vivo Studies

In vivo pharmacokinetic studies are necessary to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

| Parameter | Value |

|---|---|

| Half-life () | Approximately 3.4 hours |

| Maximum concentration () | 1190 ng/mL |

These parameters suggest that the compound has favorable pharmacokinetic properties for further development as a therapeutic agent.

Case Studies

- Alzheimer's Disease Research : Piperazine derivatives have shown potential in inhibiting AChE and amyloid peptide aggregation, which are critical in Alzheimer's pathology. The structural similarities with our compound suggest it could also exhibit similar neuroprotective effects.

- Antiviral Activity : Compounds with sulfonyl groups have been studied for their ability to inhibit viral replication. The mechanism often involves disruption of viral protein function or host cell interactions.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with sulfonylation of the diazepane ring followed by coupling with the imidazole and benzonitrile moieties. Key steps include:

- Sulfonylation : Reacting 1,4-diazepane with sulfonyl chlorides under inert atmospheres (e.g., nitrogen) at 0–25°C in anhydrous dichloromethane or acetonitrile .

- Coupling : Using coupling agents like EDC/HOBt for amide bond formation between intermediates.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization : Adjusting temperature (e.g., lower temps reduce side reactions), solvent polarity, and catalyst loading (e.g., triethylamine for acid scavenging) improves yield. Kinetic monitoring via TLC or HPLC is critical .

Q. How is structural characterization performed for this compound?

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., imidazole C-H at δ 7.5–8.5 ppm) and confirm sulfonyl group integration .

- HRMS : Exact mass determination (e.g., [M+H] calculated for CHNOS: 446.08) .

- X-ray crystallography : Resolves dihedral angles between the diazepane and imidazole rings, critical for conformation-activity relationships .

Q. What preliminary biological screening methods are recommended?

- Enzyme inhibition assays : Test against kinases or proteases (e.g., trypsin-like serine proteases) at 10–100 µM concentrations in pH 7.4 buffer .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Use HPLC to measure logP (estimated >2.5) and aqueous solubility (<50 µM in PBS), guiding formulation studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Sulfonyl group replacement : Replacing the imidazole-sulfonyl group with ethanesulfonyl (as in ) reduces kinase inhibition by ~40%, indicating sulfonyl electronics are critical .

- Benzonitrile substitution : Fluorination at the benzonitrile para-position (e.g., 4-fluoro) enhances membrane permeability (logP increases by 0.3) but may reduce target binding affinity .

- Diazepane ring expansion : Seven-membered diazepane rings (vs. six-membered piperazine) improve conformational flexibility, enhancing binding to flexible enzyme pockets .

Q. How should contradictory data in biological assays be resolved?

- Case example : Conflicting IC values (e.g., 2 µM vs. 15 µM in kinase assays) may arise from:

- Buffer conditions : Varying ionic strength (e.g., 50 mM vs. 150 mM NaCl) alters compound aggregation .

- Assay interference : Benzonitrile’s autofluorescence in fluorescence-based assays requires validation via LC-MS .

- Resolution : Replicate assays in orthogonal formats (e.g., SPR for binding kinetics) and standardize buffer conditions (pH 4.6–7.4 as in ) .

Q. What computational strategies predict binding modes and SAR?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 3POZ) to identify key interactions (e.g., hydrogen bonds with imidazole N-H) .

- MD simulations : 100-ns simulations in GROMACS reveal stable binding poses and conformational dynamics of the diazepane ring .

- QSAR models : Train models using descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.